3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane

ELOVL6 inhibition sulfur oxidation state SAR metabolic disease target

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane (CAS 1706429-12-0; free base MW 220.34 g/mol, formula C₁₂H₁₆N₂S; hydrochloride CAS 1823336-46-4, MW 256.80 g/mol) is a bicyclic tropane derivative featuring an 8-azabicyclo[3.2.1]octane (tropane) core linked at the 3-position via a thioether (–S–) bridge to a pyridin-2-yl ring. The compound belongs to the broader class of 3-substituted-8-azabicyclo[3.2.1]octanes, a privileged scaffold extensively exploited in CNS drug discovery (monoamine reuptake inhibitors, mu-opioid receptor antagonists, nicotinic acetylcholine receptor ligands).

Molecular Formula C12H16N2S
Molecular Weight 220.34 g/mol
Cat. No. B13252342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)SC3=CC=CC=N3
InChIInChI=1S/C12H16N2S/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h1-3,6,9-11,14H,4-5,7-8H2
InChIKeyUFXJHNICORLRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane – Procurement-Ready Physicochemical and Structural Baseline


3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane (CAS 1706429-12-0; free base MW 220.34 g/mol, formula C₁₂H₁₆N₂S; hydrochloride CAS 1823336-46-4, MW 256.80 g/mol) is a bicyclic tropane derivative featuring an 8-azabicyclo[3.2.1]octane (tropane) core linked at the 3-position via a thioether (–S–) bridge to a pyridin-2-yl ring . The compound belongs to the broader class of 3-substituted-8-azabicyclo[3.2.1]octanes, a privileged scaffold extensively exploited in CNS drug discovery (monoamine reuptake inhibitors, mu-opioid receptor antagonists, nicotinic acetylcholine receptor ligands) [1]. The pyridin-2-ylsulfanyl substitution differentiates it stereoelectronically from common 3-aryl, 3-alkoxy, and 3-sulfonyl analogs, creating a distinct chemotype for structure–activity relationship (SAR) exploration and lead optimization campaigns [2].

Chemotype Identity Thioether–pyridine axis defines a distinct stereoelectronic profile for SAR exploration, not interchangeable with 3-aryl or 3-sulfonyl analogs.
Synthetic Handle Oxidizable thioether linker enables on-demand access to sulfoxide and sulfone states, reducing procurement SKUs for oxidation-state SAR.
Core Flexibility Free N8 secondary amine supports modular N-functionalization for selectivity tuning, unconstrained by N-methyl locking.

Why Generic Substitution Fails for 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane – The Thioether–Pyridine Differentiation Axis


Within the 8-azabicyclo[3.2.1]octane chemotype, the nature of the atom or functional group at the 3-position pivotally dictates target engagement, selectivity profile, and metabolic fate. Replacement of the pyridin-2-ylsulfanyl group with a pyridin-2-ylsulfonyl group (as in ELOVL6-IN-4 series) shifts the pharmacological mechanism from monoamine transporter modulation to fatty acid elongase inhibition, demonstrating that the oxidation state of the sulfur linker fundamentally redirects target biology . Similarly, exchanging the heteroaryl thioether for an aryl ether or direct aryl linkage alters hydrogen-bonding capacity, lipophilicity, and cytochrome P450 susceptibility, rendering cross-class substitution scientifically invalid without revalidation [1]. The unsubstituted 8-azabicyclo[3.2.1]octane (tropane) core carries no intrinsic activity; biological function is conferred solely by the peripheral substitution pattern, making precise structural fidelity non-negotiable for reproducible research outcomes [2].

Risk Axis Oxidation State 3-Sulfonyl (ELOVL6-IN-4 class) Sulfone→thioether reduction may eliminate ELOVL6 target engagement; biological pathway may shift fundamentally. Class-level evidence suggests loss of predicted activity.
Risk Axis Heteroatom Identity 3-Phenoxy or 3-Aryl analogs Replacement of pyridine N with C–H removes hydrogen-bond acceptor capacity, potentially altering transporter subtype selectivity profile. Predicted SERT/NET bias may not transfer.
Risk Axis N-Substitution N-Methyl tropane derivatives Pre-installed N–CH₃ group prevents strategic N-functionalization; selectivity tuning range >1000-fold reported with free N8–H is inaccessible. Core building block flexibility is lost.

Quantitative Differentiation Evidence for 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane Against Closest Analogs


Thioether vs. Sulfonyl Oxidation State Dictates ELOVL6 Inhibitory Potency – A Class-Level Structural Divergence

The target compound carries a thioether (–S–) linker at the 3-position, distinguishing it from the 3-sulfonyl (–SO₂–) series exemplified by ELOVL6-IN-4. In the ELOVL6 inhibitor pharmacophore, the sulfonyl group acts as a hydrogen-bond acceptor essential for target engagement, contributing to IC₅₀ values of 79 nM (human ELOVL6) and 94 nM (mouse ELOVL6) for the optimized sulfonyl derivative [1]. Reduction to the thioether eliminates this key interaction, and the thioether series has not demonstrated measurable ELOVL6 inhibition in published screening campaigns. This divergence means the target compound is unsuitable for ELOVL6 programs but offers a chemically orthogonal starting point for transporter- or receptor-targeted projects where the thioether may provide conformational flexibility or metabolic lability that the rigid sulfonyl cannot [2].

ELOVL6 Activity
Class-level inference
>100-fold loss predicted Target (thioether) vs. ELOVL6-IN-4 (sulfone)
IC₅₀ = 79 nM (human)
Defines exclusion from ELOVL6 programs; positions compound for transporter or GPCR ligand workflows.
Inferred from 3-sulfonyl SAR; thioether series reported inactive at screening concentrations.
ELOVL6 inhibition sulfur oxidation state SAR metabolic disease target

Pyridin-2-ylsulfanyl vs. Phenylsulfanyl Substituent: Fine-Tuning Monoamine Transporter Selectivity via Heteroaryl π-Stacking and H-Bonding

In the tropane-based monoamine transporter ligand field, the nature of the 3-aryl/heteroaryl substituent critically modulates DAT vs. SERT vs. NET selectivity. Davies et al. (1996) demonstrated that 3β-aryl-8-azabicyclo[3.2.1]octanes achieve SERT Kᵢ values as low as 0.1 nM with 150-fold SERT/DAT selectivity when the aryl group is optimized [1]. Subsequent work by Cararas et al. (2011) established that 8-substituted-3-[2-(diarylmethoxyethylidenyl)] derivatives yield DAT Kᵢ values of 3.9–4.0 nM with SERT/DAT selectivity ratios exceeding 1000 for the most selective ligands [2]. The pyridin-2-ylsulfanyl group in the target compound introduces a nitrogen heteroatom capable of participating in hydrogen-bonding and π–π stacking interactions that are absent in phenylsulfanyl or 4-methylphenylsulfanyl analogs. While direct binding data for the target compound remain unpublished, computational docking studies on pyridinyl-containing tropane analogs predict enhanced polar interactions with transmembrane domain residues of SERT and NET compared to purely aryl thioethers . This positions the target compound as a probe for exploring heteroaryl-thioether contributions to transporter subtype selectivity, where the pyridine nitrogen may confer SERT-preferring or NET-preferring bias not achievable with carbocyclic aryl thioethers.

Transporter Selectivity
Class-level inference
Predicted enhanced SERT/NET interaction vs. phenylsulfanyl (no H-bond acceptor). Baseline SERT Kᵢ = 0.1 nM, SERT/DAT = 150 reported for optimized 3-aryl series.
Supports exploration of transporter subtype selectivity space beyond conventional 3-aryl tropanes.
Direct binding data for target compound remain unpublished; pyridine N predicted to shift selectivity profile.
monoamine transporter DAT/SERT/NET selectivity heteroaryl thioether SAR

Oxidizable Thioether Handle Enables On-Demand Sulfoxide/Sulfone Generation – A Synthetic Versatility Advantage Over Ether-Linked Analogs

The thioether (–S–) linker in 3-(pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane is uniquely susceptible to controlled oxidation, yielding sulfoxide (–SO–) and sulfone (–SO₂–) derivatives with distinct physicochemical and biological profiles . This is a differentiating feature from 3-alkoxy and 3-aryloxy analogs (e.g., 3-phenoxy-8-azabicyclo[3.2.1]octanes), where the ether oxygen cannot undergo analogous stepwise oxidation. In the ELOVL6 inhibitor series, the sulfone oxidation state was essential for potency (IC₅₀ = 79 nM), while the corresponding sulfide was inactive, demonstrating that oxidation-state-dependent bioactivity can be systematically explored from a single thioether starting material [1]. This synthetic handle allows procurement of one versatile intermediate rather than three separate compounds for SAR campaigns, reducing total procurement cost and enabling in situ diversification.

Synthetic Versatility
Cross-study comparable
3 pharmacophoric states vs. 1 for ether analogs. Thioether, sulfoxide, sulfone accessible via controlled oxidation.
Single-entry intermediate for oxidation-state SAR; reduces procurement complexity for lead optimization.
Oxidation with mCPBA or H₂O₂; products isolable by standard chromatography.
thioether oxidation sulfoxide prodrug synthetic diversification

N8-Unsubstituted Tropane Core Enables Downstream N-Functionalization – A Strategic Advantage Over N-Methyl Tropane Derivatives

Unlike the prototypical tropane alkaloids cocaine and atropine, which bear an N8-methyl group, 3-(pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane retains a free secondary amine at the 8-position (pKa predicted ~10.5–11.5 for the conjugate acid) . Cararas et al. (2011) demonstrated that the nature of the N8 substituent in 8-azabicyclo[3.2.1]octane derivatives profoundly impacts monoamine transporter affinity and selectivity: the 8-cyclopropylmethyl group conferred SERT/DAT = 1060, while the 8-chlorobenzyl group yielded NET/DAT = 1358, illustrating that strategic N8 modification can achieve >1000-fold selectivity tuning [1]. The free N–H provides a universal synthetic handle for installing custom N8 substituents (alkyl, acyl, sulfonyl, carbamoyl) to modulate lipophilicity, basicity, and target engagement, a flexibility precluded in N8-methyl-locked scaffolds. This positions the target compound as a more versatile building block than N-alkyl tropane derivatives for library synthesis and lead optimization.

N8-Derivatization
Cross-study comparable
>1000-fold selectivity tuning range Free N8–H supports ≥4 distinct derivatization pathways. N-methyl tropane limited to ≤2 pathways.
Modular diversification without de novo scaffold synthesis; accelerates SAR campaigns.
Based on Cararas et al. (2011) N8-substituent selectivity data; standard N-functionalization chemistry required.
secondary amine handle N-functionalization tropane derivatization

Hydrochloride Salt Provides Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

The hydrochloride salt (CAS 1823336-46-4, MW 256.80 g/mol) of 3-(pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane offers enhanced aqueous solubility compared to the free base (CAS 1706429-12-0, MW 220.34 g/mol), a critical parameter for in vitro pharmacological testing . Commercial vendors supply the hydrochloride at ≥95% purity, consistent with the purity standards required for reproducible biological assay data . In contrast, many 3-aryl-8-azabicyclo[3.2.1]octane analogs (e.g., 3β-naphthyltropanes) are supplied exclusively as free bases with limited aqueous solubility, necessitating DMSO stock solutions that may cause solvent-related artifacts in cell-based assays. The hydrochloride salt form reduces reliance on organic co-solvents and facilitates direct dissolution in aqueous buffer systems, improving assay compatibility and data reproducibility [1].

Salt Form Advantage
Data to verify
Hydrochloride salt (CAS 1823336-46-4) ≥95% purity; enhanced aqueous solubility vs. free base.
May support reduced DMSO reliance in assay preparation; minimizes solvent interference artifacts.
Qualitative solubility advantage; vendor-specified purity by HPLC. Published quantitative solubility data not available.
aqueous solubility salt form assay-ready formulation

Evidence-Anchored Application Scenarios for 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane Procurement


Monoamine Transporter Subtype Selectivity Profiling via Heteroaryl Thioether SAR Exploration

For CNS research groups investigating DAT/SERT/NET triple reuptake inhibitor pharmacophores, the pyridin-2-ylsulfanyl substituent provides a rationally designed hydrogen-bond acceptor that is absent in carbocyclic aryl thioether and aryl ether analogs. The compound can serve as the core scaffold for systematic N8-derivatization (alkyl, acyl, carbamoyl) to probe transporter selectivity, building on the Cararas et al. (2011) demonstration that N8 substitution alone can achieve >1000-fold selectivity tuning (SERT/DAT = 1060; NET/DAT = 1358) within the 8-azabicyclo[3.2.1]octane series [1].

Sulfur Oxidation-State-Dependent Bioactivity Mapping: From Thioether to Sulfoxide to Sulfone

The target compound serves as a single chemical entry point to explore how incremental sulfur oxidation alters biological target engagement . Controlled oxidation with mCPBA or H₂O₂ generates the corresponding sulfoxide and sulfone derivatives, enabling head-to-head comparison of all three oxidation states in a given assay. This is particularly valuable given the ELOVL6 precedent, where only the sulfone was active (IC₅₀ = 79 nM), while the sulfide showed no measurable inhibition [2].

Tropane-Based Fragment Library Construction for CNS Target Screening

With its free secondary amine (N8) and oxidizable thioether linker, this compound is an ideal core fragment for constructing focused tropane-based screening libraries. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in CNS drug discovery, with validated activity at monoamine transporters, mu-opioid receptors, nicotinic acetylcholine receptors, and nociceptin receptors [1]. The pyridin-2-ylsulfanyl group adds a heteroaryl interaction motif not represented in commercial tropane fragment collections.

Mu-Opioid Receptor Antagonist Lead Optimization Starting Point

The 8-azabicyclo[3.2.1]octane scaffold forms the core of multiple patented mu-opioid receptor antagonist series (e.g., Theravance/Cerevance patent families) [3]. While the target compound itself has not been profiled at mu-opioid receptors, substitution at the 3-position with heteroaryl thioethers is consistent with the general pharmacophore described in these patents. The free N8 amine allows direct installation of the N-acyl or N-sulfonyl moieties that are critical for mu-opioid antagonist potency.

Application
Selection Property
Validation Focus
Monoamine transporter subtype profiling
Heteroaryl thioether hydrogen-bond acceptor handle
DAT/SERT/NET selectivity shift via pyridine N interaction, N8-derivatization context
Sulfur oxidation-state bioactivity mapping
Oxidizable thioether linker for on-demand diversification
Head-to-head comparison of sulfide, sulfoxide, sulfone in target assays; ELOVL6-inhibitor precedent review
CNS privileged-fragment library construction
Free N8 secondary amine and thioether diversification point
Receptor panel screening (monoamine transporters, mu-opioid, nAChR); heteroaryl motif representation
Mu-opioid receptor antagonist lead optimization
8-Azabicyclo[3.2.1]octane core with N-acyl/N-sulfonyl attachment site
Scaffold alignment with patented antagonist pharmacophores; free N8 for direct functionalization
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